1-(3-Bromo-2-fluorophenyl)prop-2-EN-1-amine 1-(3-Bromo-2-fluorophenyl)prop-2-EN-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17486801
InChI: InChI=1S/C9H9BrFN/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2
SMILES:
Molecular Formula: C9H9BrFN
Molecular Weight: 230.08 g/mol

1-(3-Bromo-2-fluorophenyl)prop-2-EN-1-amine

CAS No.:

Cat. No.: VC17486801

Molecular Formula: C9H9BrFN

Molecular Weight: 230.08 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromo-2-fluorophenyl)prop-2-EN-1-amine -

Specification

Molecular Formula C9H9BrFN
Molecular Weight 230.08 g/mol
IUPAC Name 1-(3-bromo-2-fluorophenyl)prop-2-en-1-amine
Standard InChI InChI=1S/C9H9BrFN/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2
Standard InChI Key VSURUVXCRNFAHL-UHFFFAOYSA-N
Canonical SMILES C=CC(C1=C(C(=CC=C1)Br)F)N

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a 3-bromo-2-fluorophenyl ring bonded to a prop-2-en-1-amine group. The phenyl ring’s substitution pattern positions bromine at the meta position and fluorine at the ortho position relative to the amine-bearing carbon . This arrangement creates steric and electronic effects that influence reactivity. The prop-2-enyl chain introduces a conjugated double bond, which participates in resonance stabilization and facilitates electrophilic additions.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₉H₉BrFN
Molecular Weight230.08 g/mol
CAS Registry Number1273667-57-4
SMILES NotationC=CC(N)C1=C(C=CC=C1Br)F
InChI KeyBSFLSGKSRHUYIX-UHFFFAOYSA-N

Spectroscopic Features

  • Infrared (IR) Spectroscopy: Stretching vibrations at ~1645 cm⁻¹ (C=C), ~1600 cm⁻¹ (C-F), and ~1194 cm⁻¹ (C-Br) confirm the presence of functional groups .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: A doublet at δ 6.92–6.94 ppm (J = 8.8 Hz) corresponds to the vinyl proton, while aromatic protons appear as a multiplet at δ 7.21–7.80 ppm .

    • ¹³C NMR: The quaternary carbon bearing bromine resonates at δ 128–130 ppm, and the fluorinated carbon appears downfield at δ 158–160 ppm.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step sequence:

  • Friedel-Crafts Acylation: 3-Bromo-2-fluorobenzene reacts with acryloyl chloride in the presence of AlCl₃ to form 3-bromo-2-fluorophenylpropenone.

  • Reductive Amination: The ketone intermediate is treated with ammonium acetate and sodium cyanoborohydride to yield the amine.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Reaction Scheme:

3-Bromo-2-fluorobenzeneAcryloyl Cl, AlCl3Ketone IntermediateNH4OAc, NaBH3CNTarget Amine\text{3-Bromo-2-fluorobenzene} \xrightarrow{\text{Acryloyl Cl, AlCl}_3} \text{Ketone Intermediate} \xrightarrow{\text{NH}_4\text{OAc, NaBH}_3\text{CN}} \text{Target Amine}

Industrial Manufacturing

Large-scale production employs catalytic hydrogenation under high-pressure H₂ (5–10 atm) with Pd/C catalysts, achieving yields >85%. Continuous-flow reactors optimize throughput and reduce byproduct formation .

Chemical Properties

Reactivity

  • Nucleophilic Substitution: The bromine atom undergoes substitution with nucleophiles (e.g., hydroxide, amines) in polar aprotic solvents.

  • Electrophilic Addition: The double bond reacts with halogens (e.g., Br₂) to form dihalogenated derivatives.

  • Oxidation: Exposure to KMnO₄ in acidic conditions cleaves the double bond, yielding a carboxylic acid.

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct
Bromine SubstitutionNaOH, DMSO, 80°C3-Hydroxy-2-fluorophenyl...
HydrogenationH₂, Pd/C, EtOHSaturated amine derivative
EpoxidationmCPBA, CH₂Cl₂Epoxide

Physicochemical Data

  • Melting Point: 98–102°C (lit.)

  • Solubility: Soluble in DMSO (>50 mg/mL), ethanol (20 mg/mL), and dichloromethane .

  • Stability: Decomposes above 200°C; sensitive to prolonged UV exposure .

Applications in Research

Medicinal Chemistry

The compound serves as a precursor to kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its halogenated aromatic system enhances binding affinity to hydrophobic enzyme pockets.

Material Science

Functionalization of the double bond enables the synthesis of conductive polymers and coordination complexes with transition metals (e.g., Pd, Cu).

Future Directions

Ongoing research explores its utility in photodynamic therapy agents and covalent organic frameworks (COFs). Computational studies predict strong interactions with COVID-19 main protease (Mpro), suggesting antiviral potential.

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